肌醇1,3,4,5-四磷酸酯

描述

Inositol 1,3,4,5-tetrakisphosphate, also known as Ins(1,3,4,5)P4 or IP4, is a type of inositol phosphate, which are important signaling molecules involved in numerous cellular functions . It is produced from Ins(1,4,5)P3 in stimulated cells by IP3 3-kinase (Itpkb) and acts in conjunction with IP3 to mobilize intracellular calcium . This compound belongs to the class of organic compounds known as inositol phosphates .

Synthesis Analysis

Ins(1,3,4,5)P4 is produced from Ins(1,4,5)P3 in stimulated cells by IP3 3-kinase (Itpkb) . In immune cells, activation of the Ins(1,4,5)P3 calcium-signaling pathway is essential for various effector functions, including proliferation, cytokine production, and cytotoxicity .

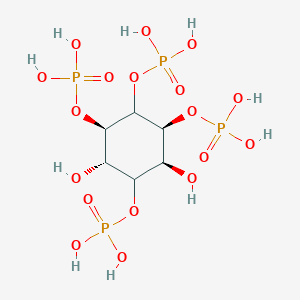

Molecular Structure Analysis

The molecular structure of Ins(1,3,4,5)P4 has been parameterized for use in molecular dynamics (MD) simulations . Eleven isomers of Ins(1,3,4,5)P4, with different levels and arrangements of protonation, have been considered .

Chemical Reactions Analysis

Ins(1,3,4,5)P4 is involved in various chemical reactions. For instance, it is produced from Ins(1,4,5)P3 in stimulated cells by IP3 3-kinase . It is also involved in the metabolism of inositol phosphates downstream of Ins(1,4,5)P3 through phosphorylation by Ins(1,4,5)P3 3-kinase .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ins(1,3,4,5)P4 have been studied using quantum mechanics (QM) calculations . The structural, energetic, and spectroscopic properties of the Ins(1,3,4,5)P4 isomers were evaluated and shown to be in strong qualitative agreement .

科学研究应用

Cell Signaling and Communication

IP4 functions as a secondary messenger in cellular signaling pathways. It is involved in the regulation of intracellular calcium levels, which is crucial for various cellular functions including muscle contraction, neurotransmitter release, and gene expression . IP4 works in tandem with inositol 1,4,5-trisphosphate (IP3) to mobilize calcium from intracellular stores .

Metabolic Regulation

Research has shown that IP4 antagonizes the PI3K pathway, which plays a significant role in metabolic control . This antagonistic action suggests potential applications in studying and treating metabolic disorders, as the PI3K pathway is involved in insulin signaling and glucose homeostasis.

Neuroscience and Neuropharmacology

In the nervous system, IP4’s role in calcium signaling implicates it in various neurological processes, including learning and memory . Its involvement in neurotransmitter release also makes it a molecule of interest in the development of drugs targeting neurological disorders.

Immunology

IP4 has been identified as playing a role in T cell development and responsiveness . It affects thymocyte reactivity to antigens, which is essential for the adaptive immune response. This makes it a target for research into immunodeficiencies and autoimmune diseases.

Cancer Research

The molecule’s influence on cell proliferation and apoptosis makes it relevant in cancer studies. IP4’s interaction with signaling pathways that control cell growth can provide insights into tumorigenesis and potential therapeutic targets .

Cardiovascular Health

Given its role in calcium signaling, IP4 is also relevant in cardiovascular research. Calcium is vital for heart function, and IP4’s modulation of calcium release can have implications for heart rhythm and contractility .

Developmental Biology

IP4 is involved in the control of cellular processes such as cell division and fertilization, which are fundamental to developmental biology . Studying IP4 can lead to a better understanding of embryonic development and congenital disorders.

Therapeutic Applications

Blocking the signaling pathways involving IP4 has shown therapeutic benefits in pre-clinical studies for diseases like metabolic disorders . This suggests that IP4 or its analogs could be used in the development of new treatments.

作用机制

Target of Action

Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) primarily targets Inositol-trisphosphate 3-kinase A . This enzyme plays a crucial role in the metabolism of inositol phosphates . Other targets include Cytohesin-2 , Cytohesin-3 , 3-phosphoinositide-dependent protein kinase 1 , RAC-alpha serine/threonine-protein kinase , Pleckstrin homology domain-containing family A member 4 , and Tyrosine-protein kinase BTK .

Mode of Action

Ins(1,3,4,5)P4 is synthesized from inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) by the action of Inositol-trisphosphate 3-kinase A . This enzyme specifically phosphorylates Ins(1,4,5)P3 to produce Ins(1,3,4,5)P4 . The interaction of Ins(1,3,4,5)P4 with its targets leads to various changes in cellular processes .

Biochemical Pathways

Ins(1,3,4,5)P4 is part of a larger family of inositol phosphates, which are crucial secondary messengers in various cellular processes . It is involved in the regulation of diverse cellular processes such as cell death, energy homeostasis, and cytoskeletal dynamics . Ins(1,3,4,5)P4 also plays a role in the regulation of calcium signaling .

Pharmacokinetics

It is known that ins(1,3,4,5)p4 is a water-soluble compound . More research is needed to fully understand the ADME properties of Ins(1,3,4,5)P4.

Result of Action

The action of Ins(1,3,4,5)P4 results in various molecular and cellular effects. It is known to mediate a survival signal in B cells via a Rasa3–Erk signaling pathway controlling proapoptotic Bim gene expression . It also plays a crucial role in the regulation of innate immunity .

Action Environment

The action of Ins(1,3,4,5)P4 can be influenced by various environmental factors. For instance, its production is dramatically upregulated upon chemoattractant stimulation . This suggests that the action, efficacy, and stability of Ins(1,3,4,5)P4 can be influenced by the cellular environment and specific stimuli .

未来方向

Blocking the 5PP-InsP5/InsP8 signaling pathway by inhibiting the biosynthesis of 5PP-InsP5, which is related to Ins(1,3,4,5)P4, demonstrates therapeutic benefits in preclinical studies . This suggests that inositol phosphates could be a promising therapeutic approach for certain diseases treatment, such as metabolic disorders .

属性

IUPAC Name |

[(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2-,3?,4-,5+,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPFCGZLFXVXBG-FTSGZOCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908090 | |

| Record name | 4,6-Dihydroxycyclohexane-1,2,3,5-tetrayl tetrakis[dihydrogen (phosphate)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102850-29-3 | |

| Record name | Inositol-1,3,4,5-tetrakisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102850293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dihydroxycyclohexane-1,2,3,5-tetrayl tetrakis[dihydrogen (phosphate)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol 1,3,4,5-tetraphosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK67P86535 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)